molecular formula C16H17N5O2 B6443409 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine CAS No. 2640965-51-9

9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine

Cat. No.: B6443409
CAS No.: 2640965-51-9
M. Wt: 311.34 g/mol
InChI Key: XLYGKRRBJBKQEA-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides. This compound is characterized by the presence of a cyclopropyl group attached to the purine ring and a 3,4-dimethoxyphenyl group attached to the nitrogen atom at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the nitrogen atom at the 9th position of the purine ring acts as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropyl group or the purine ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products may include cyclopropylamine or partially hydrogenated purine derivatives.

    Substitution: Products may include various substituted purine derivatives with different functional groups.

Scientific Research Applications

9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The cyclopropyl and 3,4-dimethoxyphenyl groups contribute to its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-9H-purin-6-amine: Lacks the 3,4-dimethoxyphenyl group, which may result in different biological activity.

    N-(3,4-dimethoxyphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, potentially affecting its binding properties.

    9H-purin-6-amine: The parent compound without any substituents, serving as a reference for understanding the effects of the cyclopropyl and 3,4-dimethoxyphenyl groups.

Uniqueness

The presence of both the cyclopropyl and 3,4-dimethoxyphenyl groups in 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine makes it unique compared to other purine derivatives. These groups influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYGKRRBJBKQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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